(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring a combination of pyrimidine, pyridine, piperazine, and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding prevents the kinase from transferring a phosphate group to its target proteins, thereby inhibiting the activation of these proteins and the downstream cellular processes they control.
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These enzymes play a crucial role in the regulation of cell growth and proliferation, so their inhibition can lead to the suppression of these processes. This makes tyrosine kinase inhibitors like this compound potentially useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity, leading to the suppression of cell growth and proliferation . This can have a therapeutic effect in diseases characterized by abnormal cell growth, such as leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.
Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.
Introduction of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibiting them can be beneficial in treating diseases like cancer.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to inhibit specific kinases makes it a candidate for drug development, particularly in oncology.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: can be compared with other kinase inhibitors such as:
Uniqueness
The uniqueness of This compound lies in its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors.
Properties
IUPAC Name |
[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-27-19(29-18-8-4-5-9-26-18)14-20(28-15)30-10-12-31(13-11-30)21(32)16-6-2-3-7-17(16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHJCHLDTOEVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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